![molecular formula C16H19N2+ B261520 1-Methyl-2-[(E)-4-(dimethylamino)styryl]pyridinium](/img/structure/B261520.png)
1-Methyl-2-[(E)-4-(dimethylamino)styryl]pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-[(E)-4-(dimethylamino)styryl]pyridinium, also known as DASPMI, is a fluorescent dye that is commonly used in scientific research. It is a cationic dye that is capable of selectively staining mitochondria in living cells. The unique properties of DASPMI make it a valuable tool in a variety of research applications.
Scientific Research Applications
Molecular Association and Surfactant Concentrations :
- A study by Nishida et al. (1997) explored the molecular association of water-soluble calixarenes with stilbene dyes, including 1-Methyl-2-[(E)-4-(dimethylamino)styryl]pyridinium. This research has implications for the facile determination of cationic surfactant concentrations (Nishida, Ishii, Yoshida, & Shinkai, 1997).
Optical Nonlinearities :
- Research by Coe et al. (2003) investigated the quadratic optical nonlinearities of N-Methyl and N-Aryl Pyridinium Salts. These compounds, including variations of 1-Methyl-2-[(E)-4-(dimethylamino)styryl]pyridinium, have significant applications in nonlinear optics (Coe, Harris, Asselberghs, Wostyn, Clays, Persoons, Brunschwig, Coles, Gelbrich, Light, Hursthouse, & Nakatani, 2003).
Molecular Design for Nonlinear Optics :
- Umezawa et al. (2003) focused on the molecular design of derivatives of 1-methyl-4-(2-(4-(dimethylamino)phenyl)ethynyl)pyridinium for second-order nonlinear optics. This study is crucial for developing materials with enhanced hyperpolarizability (Umezawa, Tsuji, Okada, Oikawa, Matsuda, & Nakanishi, 2003).
Enhanced Electron-Withdrawing Character in Photonic Applications :
- Jeong et al. (2015) explored the electron-withdrawing strength of various quinolinium electron acceptor groups, including derivatives of 1-Methyl-2-[(E)-4-(dimethylamino)styryl]pyridinium. Their findings indicate potential for high photonic applications (Jeong, Kim, Campo, Lee, Jeon, Wenseleers, Jazbinsek, Yun, & Kwon, 2015).
Crystal Structures and Properties for Nonlinear Optics :
- Umezawa et al. (2005) synthesized salts of 1-methyl-4-[4-(dimethylamino)phenylethynyl]pyridinium and investigated their properties, including crystal structures, for second-order nonlinear optics. This research contributes to the understanding of crystal growth and optical properties of such compounds (Umezawa, Okada, Oikawa, Matsuda, & Nakanishi, 2005).
properties
Product Name |
1-Methyl-2-[(E)-4-(dimethylamino)styryl]pyridinium |
---|---|
Molecular Formula |
C16H19N2+ |
Molecular Weight |
239.33 g/mol |
IUPAC Name |
N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline |
InChI |
InChI=1S/C16H19N2/c1-17(2)15-10-7-14(8-11-15)9-12-16-6-4-5-13-18(16)3/h4-13H,1-3H3/q+1 |
InChI Key |
HJWUQHBYOGZTTM-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C |
SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C |
Canonical SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C |
synonyms |
2-(4-(dimethylamino)styryl)-1-methylpyridinium 2-(p-(dimethylamino)styryl)-1-methylpyridinium 2-(p-(dimethylamino)styryl)-1-pyridinium methiodide 2-(para-(dimethylamino)styryl)-1-methylpyridinium DASPMI |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.